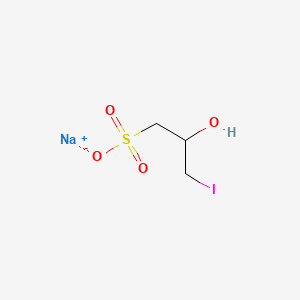

Sodium 2-hydroxy-3-iodopropanesulphonate

Description

Contextualization within the Class of Halogenated Alkanesulfonates

Halogenated alkanesulfonates are a class of organic compounds characterized by an alkane backbone substituted with both a sulfonate group (-SO₃⁻) and one or more halogen atoms. These compounds are noted for their diverse chemical reactivity and physical properties, which are influenced by the nature of the halogen and its position relative to the sulfonate group. The carbon-halogen bond is a key feature, and its strength decreases down the group from fluorine to iodine. wikipedia.org Consequently, the carbon-iodine bond in organoiodine compounds is the weakest among the carbon-halogen bonds, making iodide an excellent leaving group in nucleophilic substitution reactions. wikipedia.org This inherent reactivity makes organoiodine compounds valuable in organic synthesis. wikipedia.org

The presence of the highly polar sulfonate group imparts water solubility to these molecules, a property not always common in halogenated organic compounds. This dual characteristic of a reactive C-I bond and water solubility makes halogenated alkanesulfonates like Sodium 2-hydroxy-3-iodopropanesulphonate intriguing subjects for research in aqueous-phase synthesis and as functional molecules in various applications. For instance, the related compound Sodium 3-Chloro-2-hydroxypropanesulfonate is recognized as an important functional monomer in the synthetic polymer industry and as an intermediate in organic chemistry. chemicalbook.com

The study of halogenated compounds has also extended to their environmental and biological interactions. For example, numerous halogenated compounds have been isolated from marine algae and have shown a range of biological activities. mdpi.com While research on this compound is not extensive, its position within this class suggests potential for similar reactivity and applications.

Historical Perspectives and Initial Academic Interest in Iodinated Organic Compounds

The journey into the world of iodinated organic compounds began with the discovery of iodine itself in 1811 by the French chemist Bernard Courtois, who isolated it from seaweed ash. acs.orgresearchgate.net This discovery paved the way for the synthesis and study of a vast array of organic compounds containing iodine. acs.org Since the mid-1800s, organoiodine compounds have been instrumental in the advancement of organic synthesis, featuring in seminal reactions like the Wurtz coupling, Williamson ether synthesis, and Hofmann's alkylation of amines. acs.org

Fundamental Research Questions Pertaining to this compound

The specific structure of this compound raises several fundamental research questions that are yet to be fully explored. A primary area of inquiry revolves around its synthesis. While methods for preparing the analogous chloro-compound, Sodium 3-Chloro-2-hydroxypropanesulfonate, are established, typically involving the reaction of epichlorohydrin (B41342) with sodium bisulfite, the synthesis of the iodo-variant presents unique challenges. asianpubs.orggoogle.comchemicalbook.comgoogle.com The lability of the carbon-iodine bond might necessitate milder reaction conditions to prevent decomposition.

Another key research question pertains to the reactivity of the molecule. The presence of three distinct functional groups—hydroxyl, iodo, and sulfonate—on a short propane (B168953) chain suggests a rich and complex chemical behavior. Investigating the selective reactivity of each functional group under various conditions is a fundamental pursuit. For example, understanding the conditions under which the iodide acts as a leaving group in substitution reactions versus potential reactions at the hydroxyl group is crucial for its application as a synthetic building block.

Furthermore, the potential applications of this compound remain an open field of investigation. Given that its chlorinated counterpart is used in the synthesis of polymers and surfactants, it is plausible that the iodo-derivative could find similar utility, potentially offering different reaction kinetics or leading to materials with distinct properties. chemicalbook.com Its potential as a reactive intermediate, a functional monomer, or a molecule with specific biological interactions are all areas ripe for scientific exploration.

Structure

3D Structure of Parent

Properties

CAS No. |

4812-15-1 |

|---|---|

Molecular Formula |

C3H6INaO4S |

Molecular Weight |

288.04 g/mol |

IUPAC Name |

sodium;2-hydroxy-3-iodopropane-1-sulfonate |

InChI |

InChI=1S/C3H7IO4S.Na/c4-1-3(5)2-9(6,7)8;/h3,5H,1-2H2,(H,6,7,8);/q;+1/p-1 |

InChI Key |

XCAITBQFQMTNMS-UHFFFAOYSA-M |

Canonical SMILES |

C(C(CI)O)S(=O)(=O)[O-].[Na+] |

Origin of Product |

United States |

Synthetic Strategies and Methodological Advancements for Sodium 2 Hydroxy 3 Iodopropanesulphonate

Direct Halogenation-Sulfonation Pathways

The direct synthesis of Sodium 2-hydroxy-3-iodopropanesulphonate from simple propane (B168953) precursors through a direct iodination and sulfonation sequence is not a widely documented or conventional approach in the available scientific literature. Such a pathway would present significant challenges in controlling regioselectivity and preventing undesired side reactions.

Achieving regioselective iodination at the C-3 position of a propane-1-sulfonate backbone in the presence of a C-2 hydroxyl group is a formidable synthetic challenge. Direct iodination methods often lack the specificity required to target the desired carbon atom without affecting other functional groups. While methods for the iodination of certain activated C-H bonds exist, their application to a hydroxypropanesulfonate framework is not established.

Similarly, the direct sulfonation of a 3-iodo-2-hydroxypropane derivative would need to be highly specific to the terminal carbon. The sulfonation of alcohols can be achieved under certain conditions, but the presence of a reactive iodine atom could lead to competing elimination or substitution reactions, thereby reducing the yield of the desired product. The subsequent formation of the sodium salt would be a standard acid-base reaction. Given the lack of literature on this direct approach, it is presumed to be less synthetically viable than indirect methods.

Indirect Synthetic Routes via Precursor Modification

Indirect synthetic routes, which involve the preparation of a more stable precursor followed by functional group interconversion, represent the most practical and widely applicable strategy for the synthesis of this compound.

The most prominent indirect route to this compound involves a two-step process. The first step is the synthesis of its chloro-analogue, Sodium 3-chloro-2-hydroxypropanesulfonate. This precursor is readily prepared through the reaction of epichlorohydrin (B41342) with sodium bisulfite in an aqueous medium. google.comgoogle.com This reaction is a well-established industrial process and can be optimized for high yield and purity. google.com

The second step is a halogen exchange reaction, a classic example of which is the Finkelstein reaction. wikipedia.orgiitk.ac.in In this SN2 reaction, the chloro-substituent of Sodium 3-chloro-2-hydroxypropanesulfonate is displaced by iodide. wikipedia.org This is typically achieved by treating the chloro-precursor with an excess of sodium iodide in a polar aprotic solvent such as acetone (B3395972) or dimethylformamide (DMF). iitk.ac.in The equilibrium of the reaction is driven towards the formation of the iodo-compound by the precipitation of the less soluble sodium chloride in the reaction medium. wikipedia.org

Table 1: Typical Reaction Scheme for Indirect Synthesis

| Step | Reactants | Reagents/Solvents | Product | Reaction Type |

|---|---|---|---|---|

| 1 | Epichlorohydrin, Sodium Bisulfite | Water, Phase Transfer Catalyst (optional) | Sodium 3-chloro-2-hydroxypropanesulfonate | Nucleophilic ring-opening |

The synthesis of specific enantiomers of this compound can be envisioned through the application of stereoselective synthesis principles. While specific literature for this compound is scarce, the general approach would involve the use of chiral starting materials.

A plausible strategy would be to start with an enantiomerically pure form of a precursor, such as (R)- or (S)-glycidol (the epoxide analogue of glycerol). The reaction of a chiral glycidol (B123203) derivative with a sulfonation agent, followed by the introduction of iodine via a nucleophilic substitution with inversion of configuration (e.g., an SN2 reaction), could theoretically yield the desired enantiomer of the final product. The stereochemical outcome of such a synthesis would need to be carefully controlled at each step. General principles of stereoselective synthesis, such as those employed in the preparation of chiral amino acids and other complex molecules, would be applicable. researchgate.netelsevierpure.com

Optimization of Reaction Conditions and Process Parameters in Laboratory Synthesis

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. The parameters for the synthesis of the chloro-precursor, Sodium 3-chloro-2-hydroxypropanesulfonate, have been a subject of study. For instance, a patent describes the optimization of the reaction between epichlorohydrin and sodium bisulfite. google.com

Table 2: Optimization Parameters for the Synthesis of Sodium 3-chloro-2-hydroxypropanesulfonate

| Parameter | Investigated Range | Optimal Condition | Reference |

|---|---|---|---|

| Molar ratio of Sodium Bisulfite to Epichlorohydrin | 1.05-1.30 | 1.1 | google.com |

| Reaction Temperature | 80-90°C | 80°C | google.com |

| Reaction Time | 0.75-2.5 hours | 1.5 hours | google.com |

For the subsequent Finkelstein reaction, the choice of solvent and temperature plays a significant role. Acetone is a common solvent due to the poor solubility of sodium chloride and sodium bromide, which drives the reaction forward. wikipedia.org The reaction is typically conducted at elevated temperatures to increase the reaction rate. iitk.ac.in

Table 3: General Conditions for the Finkelstein Reaction

| Parameter | Condition | Rationale | Reference |

|---|---|---|---|

| Reagent | Sodium Iodide (in excess) | Mass action principle to favor product formation | wikipedia.org |

| Solvent | Acetone or Dimethylformamide (DMF) | Differential solubility of halide salts | wikipedia.orgiitk.ac.in |

Green Chemistry Principles in this compound Production

The production of this compound can be approached with several green chemistry principles in mind, primarily focusing on the synthesis of its chloro-precursor and the subsequent halogen exchange. These principles aim to reduce the environmental impact of the chemical process.

Atom Economy: The synthesis of the chlorinated precursor, Sodium 3-chloro-2-hydroxypropanesulfonate, from epichlorohydrin and sodium bisulfite is an addition reaction. In an ideal scenario, all the atoms of the reactants are incorporated into the final product, leading to a high atom economy.

Use of Safer Solvents: The initial synthesis of the chloro-analogue is often carried out in water, which is considered a green solvent due to its non-toxic and non-flammable nature. google.com This avoids the use of volatile organic compounds (VOCs) that can contribute to air pollution and have negative health effects.

Catalysis: The use of phase transfer catalysts (PTCs) in the synthesis of Sodium 3-chloro-2-hydroxypropanesulfonate represents a significant green advancement. PTCs, such as quaternary ammonium (B1175870) salts, facilitate the reaction between reactants in different phases (e.g., an aqueous phase and an organic phase), increasing the reaction rate and often allowing for milder reaction conditions. fzgxjckxxb.commdpi.comwikipedia.org This can lead to energy savings and reduced by-product formation. The use of a catalyst is a core principle of green chemistry as it allows for reactions to proceed more efficiently with less waste. google.com

Waste Reduction: The Finkelstein reaction, used for the iodination step, can be designed to minimize waste. By carefully selecting the solvent to precipitate the sodium chloride by-product, it can be easily removed from the reaction mixture by filtration, leading to a cleaner reaction and simpler purification of the desired iodo-compound. wikipedia.org

The table below outlines key parameters in the synthesis of the precursor, Sodium 3-chloro-2-hydroxypropanesulfonate, which can be optimized according to green chemistry principles.

| Parameter | Condition | Green Chemistry Implication | Source |

| Solvent | Water | Use of a benign solvent, avoiding VOCs. | google.com |

| Catalyst | Phase Transfer Catalyst (e.g., Tetrabutylammonium bromide) | Increases reaction efficiency, allows for milder conditions, reduces energy consumption. | google.com |

| Reactant Ratio | Molar ratio of sodium bisulfite to epichlorohydrin of 1.05-1.30 | Optimization of reactant amounts to maximize yield and minimize unreacted starting materials. | google.com |

| Temperature | 80-90°C | Optimization to ensure a reasonable reaction rate without excessive energy input. | google.com |

| By-product Removal (Iodination Step) | Precipitation of NaCl in acetone | Facilitates easy separation of the by-product, simplifying purification and reducing waste streams. | wikipedia.org |

Advanced Spectroscopic Elucidation and Structural Characterization of Sodium 2 Hydroxy 3 Iodopropanesulphonate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

NMR spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

One-Dimensional ¹H and ¹³C NMR Studies

One-dimensional NMR spectra provide fundamental information about the types and numbers of protons and carbons in a molecule. For the analogous compound, Sodium 3-chloro-2-hydroxypropanesulphonate, ¹H and ¹³C NMR spectra have been reported. chemicalbook.com

In the ¹H NMR spectrum, the propanesulphonate backbone gives rise to three distinct sets of signals. A multiplet centered around 4.17 ppm is attributed to the single proton of the C-2 methine group (CH-OH). The two protons on the C-3 carbon, adjacent to the halogen, appear as a multiplet around 3.58 ppm (CH₂-Cl). The C-1 methylene (B1212753) protons (CH₂-S), which are adjacent to the electron-withdrawing sulphonate group, are observed further upfield as a multiplet centered at approximately 2.95 ppm. chemicalbook.com The integration of these peak areas would correspond to a 1:2:2 ratio, consistent with the number of protons on each carbon.

The ¹³C NMR spectrum of the chloro-analogue shows three signals, corresponding to the three carbon atoms of the propane (B168953) chain. chemicalbook.com The carbon bearing the hydroxyl group (C-2) is typically observed around 69.99 ppm. The carbon bonded to the sulphonate group (C-1) appears at approximately 56.97 ppm, and the carbon attached to the chlorine atom (C-3) is found at about 51.18 ppm. chemicalbook.com For the iodo-compound, the C-3 chemical shift would be expected to be significantly further upfield (at a lower ppm value) due to the "heavy atom effect" of iodine.

Table 1: Predicted ¹H NMR Data for Sodium 2-hydroxy-3-iodopropanesulphonate (based on chloro-analogue)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~4.2 | Multiplet | 1H | CH-OH (C-2) |

| ~3.4 | Multiplet | 2H | CH₂-I (C-3) |

| ~3.0 | Multiplet | 2H | CH₂-SO₃⁻ (C-1) |

Table 2: Predicted ¹³C NMR Data for this compound (based on chloro-analogue)

| Chemical Shift (ppm) | Assignment |

| ~69 | C-2 (CH-OH) |

| ~56 | C-1 (CH₂-SO₃⁻) |

| <50 | C-3 (CH₂-I) |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Assignments

While direct experimental 2D NMR data for this compound is not available, the application of these techniques can be described for its structural confirmation.

Correlation SpectroscopY (COSY): A ¹H-¹H COSY experiment would be used to establish proton-proton coupling networks. Cross-peaks would be expected between the proton at C-2 and the protons at C-1 and C-3, confirming the connectivity of the propane backbone. Specifically, the CH-OH proton signal would show correlations to both the CH₂-I and CH₂-SO₃⁻ signals.

Heteronuclear Single Quantum Coherence (HSQC): An HSQC spectrum correlates directly bonded protons and carbons. This experiment would definitively link the proton signals to their corresponding carbon signals. For instance, the proton signal at ~4.2 ppm would correlate with the carbon signal at ~69 ppm, confirming the C-2 position of the hydroxyl group.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy reveals longer-range (typically 2-3 bond) correlations between protons and carbons, which is crucial for piecing together the molecular structure. Key HMBC correlations would include the C-1 protons showing a cross-peak to the C-2 carbon, and the C-3 protons correlating to the C-2 carbon. These correlations would provide unambiguous evidence for the 1,2,3-substitution pattern of the propane chain.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, as well as providing structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate mass measurement of the parent ion, which can be used to determine the elemental formula of the compound. For this compound (C₃H₆INaO₄S), the expected exact mass of the anionic component [C₃H₆IO₄S]⁻ would be calculated and compared to the experimental value. The theoretical exact mass of the [M-Na]⁻ anion is 280.9062 u. An experimental HRMS measurement confirming this value to within a few parts per million (ppm) would provide strong evidence for the proposed molecular formula.

Tandem Mass Spectrometry (MS/MS) for Structural Inference

In tandem mass spectrometry (MS/MS), the parent ion is isolated, fragmented, and the resulting fragment ions are analyzed. This provides valuable information about the molecule's structure. For the [C₃H₆IO₄S]⁻ anion, characteristic fragmentation pathways would be expected:

Loss of SO₃: A common fragmentation for sulphonates is the loss of the sulphite group (SO₃), which would result in a fragment ion corresponding to [C₃H₆IO]⁻.

Cleavage of the C-C backbone: Fragmentation of the carbon chain would lead to smaller charged species. For example, cleavage between C-1 and C-2 could result in fragments corresponding to [CH₂SO₃]⁻ and [C₂H₄IO]⁻.

Loss of Iodine: The carbon-iodine bond is relatively weak and could cleave to produce an ion corresponding to the loss of an iodine radical.

The observed fragmentation pattern in the MS/MS spectrum would serve as a fingerprint to confirm the connectivity and arrangement of the functional groups.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

IR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing information about the functional groups present.

The IR spectrum of this compound is expected to show several characteristic absorption bands:

O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹ corresponding to the stretching vibration of the hydroxyl group.

C-H Stretch: Aliphatic C-H stretching vibrations would appear in the 2850-3000 cm⁻¹ region.

S=O Stretch: Strong, characteristic absorption bands for the asymmetric and symmetric stretching of the sulphonate group (S=O) would be prominent in the 1260-1150 cm⁻¹ and 1070-1030 cm⁻¹ regions, respectively.

C-O Stretch: The stretching vibration of the C-O bond of the secondary alcohol would be observed in the 1100-1000 cm⁻¹ region.

C-I Stretch: The carbon-iodine stretching vibration is expected to appear at lower frequencies, typically in the range of 500-600 cm⁻¹.

Raman spectroscopy would provide complementary information, particularly for the more symmetric and less polar bonds. The S=O symmetric stretch and the C-S bond vibrations would be expected to produce strong signals in the Raman spectrum. The presence and positions of these bands in both the IR and Raman spectra would collectively confirm the presence of the key functional groups within the molecule.

X-ray Diffraction (XRD) for Solid-State Structural Determination

X-ray diffraction (XRD) stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For this compound, a single-crystal XRD experiment would be the most powerful technique to elucidate its solid-state structure. This would involve growing a suitable single crystal of the compound, which can be a challenging step.

Once a crystal of sufficient quality is obtained, it is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The crystal lattice diffracts the X-rays in a specific pattern of spots of varying intensities. The angles and intensities of this diffraction pattern are directly related to the arrangement of atoms within the crystal.

Analysis of the diffraction data would provide key crystallographic parameters. While experimental data for this compound is not available, a hypothetical table of such findings is presented below to illustrate the expected outcomes of such an analysis.

Interactive Data Table: Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value | Description |

| Crystal System | Orthorhombic | One of the seven crystal systems, characterized by three unequal axes at right angles. |

| Space Group | P2₁2₁2₁ | The symmetry group of the crystal, describing the symmetry operations that leave the crystal invariant. |

| a (Å) | 8.5 | Length of the 'a' axis of the unit cell. |

| b (Å) | 12.2 | Length of the 'b' axis of the unit cell. |

| c (Å) | 15.6 | Length of the 'c' axis of the unit cell. |

| α (°) | 90 | Angle between the 'b' and 'c' axes. |

| β (°) | 90 | Angle between the 'a' and 'c' axes. |

| γ (°) | 90 | Angle between the 'a' and 'b' axes. |

| Volume (ų) | 1618.9 | The volume of the unit cell. |

| Z | 4 | The number of formula units per unit cell. |

Note: The data in this table is purely illustrative and not based on experimental results.

From this data, a detailed 3D model of the crystal structure could be built, showing the precise bond lengths, bond angles, and torsional angles of the 2-hydroxy-3-iodopropanesulphonate anion and the coordination environment of the sodium cation. It would also reveal intermolecular interactions, such as hydrogen bonding involving the hydroxyl and sulphonate groups, which are crucial for understanding the packing of the molecules in the solid state.

Integrated Spectroscopic Approaches for Comprehensive Structural Verification

While XRD provides the definitive solid-state structure, a combination of spectroscopic techniques is essential for a comprehensive structural verification, especially to confirm the structure in solution and to provide complementary information. For this compound, this would involve Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would be fundamental in confirming the carbon-hydrogen framework of the molecule.

¹H NMR would show distinct signals for the protons on the propanesulphonate backbone. The chemical shifts, splitting patterns (multiplicity), and integration values of these signals would confirm the connectivity of the protons and the presence of the hydroxyl group.

¹³C NMR would reveal the number of unique carbon environments, confirming the three-carbon backbone and the presence of the C-O, C-I, and C-S bonds based on their characteristic chemical shifts.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the IR spectrum would be expected to show characteristic absorption bands for:

The O-H stretch of the hydroxyl group (typically a broad band around 3200-3600 cm⁻¹).

The C-H stretches of the aliphatic backbone (around 2850-3000 cm⁻¹).

The S=O stretches of the sulphonate group (strong bands in the 1000-1250 cm⁻¹ region).

The C-O and C-S stretches in the fingerprint region.

Mass Spectrometry (MS): Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments. For this compound, high-resolution mass spectrometry (HRMS) would be used to determine the exact molecular weight, which can be used to confirm the elemental composition. The fragmentation pattern observed in the mass spectrum would further help in confirming the structure by showing the loss of specific groups (e.g., iodine, SO₃Na).

By integrating the data from these spectroscopic techniques, a complete and verified picture of the molecular structure of this compound can be established, corroborating the findings from X-ray diffraction.

Chemical Reactivity and Mechanistic Investigations of Sodium 2 Hydroxy 3 Iodopropanesulphonate

Nucleophilic Substitution Reactions Involving the Iodine Moiety

The carbon-iodine bond is the most reactive site for nucleophilic substitution in Sodium 2-hydroxy-3-iodopropanesulphonate. The iodine atom is a large, polarizable, and excellent leaving group, making the carbon atom to which it is attached electrophilic and susceptible to attack by nucleophiles. These reactions typically proceed via an S\textsubscript{N}2 mechanism, particularly given that the iodine is attached to a primary carbon.

Kinetics and Thermodynamics of Substitution Reactions

The kinetics of nucleophilic substitution reactions involving this compound are expected to follow a second-order rate law, characteristic of S\textsubscript{N}2 reactions. This means the rate of the reaction is dependent on the concentrations of both the substrate (this compound) and the incoming nucleophile. chemguide.co.uk The general rate equation can be expressed as:

Rate = k[R-I][Nu⁻]

Where:

[R-I] is the concentration of this compound.

[Nu⁻] is the concentration of the nucleophile.

k is the second-order rate constant.

The rate of these substitution reactions is influenced by several factors, including the nature of the nucleophile, the solvent, and the temperature. Stronger, less sterically hindered nucleophiles will generally lead to faster reaction rates. Polar aprotic solvents are typically preferred for S\textsubscript{N}2 reactions as they can solvate the cation of the nucleophilic salt without strongly solvating the anion, thus preserving its nucleophilicity. youtube.com

Illustrative Data for S\textsubscript{N}2 Reaction Kinetics of a Simple Iodoalkane

To illustrate the kinetic principles, the following table presents hypothetical data for the reaction of a simple primary iodoalkane with a nucleophile, demonstrating the second-order nature of the reaction.

| Experiment | Initial [R-I] (mol/L) | Initial [Nu⁻] (mol/L) | Initial Rate (mol/L·s) |

| 1 | 0.1 | 0.1 | 1.0 x 10⁻⁴ |

| 2 | 0.2 | 0.1 | 2.0 x 10⁻⁴ |

| 3 | 0.1 | 0.2 | 2.0 x 10⁻⁴ |

This table is for illustrative purposes and does not represent actual experimental data for this compound.

Stereochemical Outcomes of Substitution Events

In an S\textsubscript{N}2 reaction, the nucleophile attacks the electrophilic carbon from the side opposite to the leaving group (the iodine atom). youtube.com This "backside attack" leads to an inversion of the stereochemical configuration at the chiral center, a phenomenon known as the Walden inversion. youtube.com If the carbon atom bearing the iodine in this compound is a stereocenter, any S\textsubscript{N}2 substitution reaction will proceed with inversion of configuration. leah4sci.com

The transition state of the reaction is a trigonal bipyramidal arrangement where the incoming nucleophile and the leaving group are at the axial positions, and the other three substituents are in the equatorial plane. youtube.com

Reactions of the Hydroxyl Group

The secondary hydroxyl group in this compound is a site for a variety of chemical transformations, including esterification, etherification, oxidation, and reduction.

Esterification and Etherification Reactions

The hydroxyl group can react with carboxylic acids or their derivatives (such as acid chlorides or anhydrides) to form esters. The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of an acid catalyst, is a common method. This reaction is an equilibrium process, and to favor the formation of the ester, an excess of the alcohol or removal of water is often employed.

Etherification can be achieved through various methods, such as the Williamson ether synthesis. This would involve deprotonating the hydroxyl group with a strong base to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide.

Oxidation and Reduction Pathways

The secondary alcohol functionality can be oxidized to a ketone. Common oxidizing agents for this transformation include chromates, dichromates, and permanganates in acidic conditions. Milder, more selective oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane can also be used.

Conversely, while the hydroxyl group is already in a reduced state, the molecule as a whole contains an oxidized sulfur atom. Reduction of the hydroxyl group itself is not a typical reaction pathway under standard conditions.

Reactivity of the Sulfonate Group under Diverse Chemical Conditions

The sulfonate group (–SO₃⁻Na⁺) is a salt of a strong sulfonic acid. As such, it is a very stable and generally unreactive functional group. It is a poor leaving group and does not readily participate in nucleophilic substitution reactions. The sulfur atom is in its highest oxidation state (+6), making it resistant to further oxidation.

Under most chemical conditions, the sulfonate group will remain intact. Its high polarity and ability to form strong hydrogen bonds with water contribute to the water solubility of the molecule. The inert nature of the sulfonate group makes it a useful functionality for introducing water solubility and for acting as a stable anionic counter-ion in various applications.

Interactions with Metal Centers and Complexation Behavior

The interaction of this compound with metal centers is a subject of significant interest, largely driven by the compound's potential applications in areas such as catalysis and materials science. The molecule possesses multiple functional groups that can participate in coordination with metal ions: the sulfonate group (-SO₃⁻), the hydroxyl group (-OH), and the iodo group (-I). The specific mode of interaction is dependent on several factors, including the nature of the metal ion, the reaction conditions, and the solvent system employed.

The sulfonate group is a key site for metal ion coordination. As an anionic ligand, it readily interacts with cationic metal centers. Studies on related alkylbenzene sulfonates have demonstrated that the sulfonate moiety is the primary coordination site for metal ions like Ca²⁺. nih.gov The interaction typically involves the oxygen atoms of the sulfonate group, which act as Lewis bases, donating electron density to the metal ion. This can lead to the formation of either inner-sphere complexes, where the metal ion is directly bound to the sulfonate, or outer-sphere complexes, where the interaction is mediated by water molecules. The strength of this interaction is influenced by the charge density of the metal ion, with more highly charged cations generally forming stronger complexes.

The hydroxyl group presents another potential coordination site. Its oxygen atom possesses lone pairs of electrons that can be donated to a metal center. The hydroxyl group can coordinate as a neutral ligand or, upon deprotonation to an alkoxide, as an anionic ligand, which would form a stronger bond with the metal. The participation of the hydroxyl group in complexation can lead to the formation of chelate rings if the metal ion also coordinates with the nearby sulfonate group, which would enhance the stability of the resulting complex.

The iodo group is generally considered a weak ligand for most metal ions. However, it can form complexes with certain soft metal ions that have a high affinity for soft ligands like iodide. The interaction would involve the donation of a lone pair of electrons from the iodine atom to the metal center.

In the context of redox-active metals, such as iron, the interaction with this compound could lead to more complex reactivity. For instance, in Fenton-like reactions, the generation of high-valent iron species can occur. acs.org While direct studies on the title compound are not prevalent, it is conceivable that the molecule could influence the catalytic cycle of such reactions, potentially through both coordination and redox processes. The presence of the iodo-substituent, a good leaving group, also introduces the possibility of oxidative addition reactions with low-valent transition metal centers.

A summary of potential metal-ligand interactions is presented in the table below.

| Functional Group | Metal Ion Type | Nature of Interaction |

| Sulfonate (-SO₃⁻) | Hard Cations (e.g., Ca²⁺, Na⁺) | Primarily electrostatic, coordination through oxygen atoms. nih.gov |

| Hydroxyl (-OH) | Various Metal Ions | Coordination as a neutral or anionic (alkoxide) ligand. |

| Iodo (-I) | Soft Cations (e.g., Ag⁺, Hg²⁺) | Covalent-like interaction with soft metals. |

Theoretical Frameworks for Predicting Reactivity and Reaction Pathways

Theoretical and computational chemistry provide powerful tools for understanding and predicting the chemical reactivity of molecules like this compound. Methods such as Density Functional Theory (DFT) can be employed to model the electronic structure, molecular geometry, and reaction energetics of the compound, offering insights into its behavior that may be difficult to obtain experimentally.

A key aspect of the reactivity of this compound is the nature of the carbon-iodine (C-I) bond. This bond is the weakest among the carbon-halogen bonds, making it the most susceptible to cleavage. stackexchange.com Theoretical calculations can quantify the bond dissociation energy (BDE) of the C-I bond in this specific molecular context, providing a quantitative measure of its lability. This information is crucial for predicting the compound's propensity to undergo nucleophilic substitution or radical reactions at the carbon atom bearing the iodine.

The following table provides a general comparison of carbon-halogen bond strengths, which is a critical factor in determining reactivity.

| Bond | Bond Enthalpy (kJ/mol) |

| C-F | 485 |

| C-Cl | 327 |

| C-Br | 285 |

| C-I | 213 |

Note: These are average bond enthalpies and can vary depending on the specific molecular structure.

Computational models can also be used to investigate the reaction mechanisms of this compound. For example, the potential energy surfaces for nucleophilic substitution reactions (both Sₙ1 and Sₙ2 pathways) can be mapped out to determine the most likely reaction pathway and to predict the reaction rates. The role of the solvent can also be incorporated into these models using implicit or explicit solvent models, providing a more realistic description of the reaction environment.

Furthermore, theoretical frameworks can be applied to understand the complexation behavior of this compound with metal ions. DFT calculations can be used to determine the preferred coordination sites, the geometry of the resulting metal complexes, and the binding energies. These calculations can help to elucidate the relative importance of the sulfonate, hydroxyl, and iodo groups in metal binding. For instance, DFT has been used to study the interaction between sulfonate surfactants and metal cations, confirming the strong affinity of the sulfonate group for these ions. nih.gov

In the context of catalysis, theoretical models can be used to explore the role of this compound as a ligand in transition metal catalysis. For example, it would be possible to model the electronic and steric effects of the ligand on the catalytic activity of a metal center and to investigate the mechanism of catalytic transformations involving the ligand.

Computational Chemistry and Molecular Modeling of Sodium 2 Hydroxy 3 Iodopropanesulphonate

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations are fundamental in elucidating the electronic structure and intrinsic stability of Sodium 2-hydroxy-3-iodopropanesulphonate. These methods solve the Schrödinger equation, or approximations of it, to determine the molecule's electronic properties.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. DFT calculations can be employed to determine the optimized molecular geometry of the 2-hydroxy-3-iodopropanesulphonate anion, predicting bond lengths, bond angles, and dihedral angles that correspond to the lowest energy conformation. By mapping the potential energy surface, DFT can identify various stable conformers and the energy barriers between them, providing insights into the molecule's flexibility.

Illustrative Data Table: Predicted Geometric Parameters of 2-hydroxy-3-iodopropanesulphonate Anion from DFT Calculations

| Parameter | Predicted Value |

| C1-S Bond Length | 1.85 Å |

| C1-C2 Bond Length | 1.54 Å |

| C2-C3 Bond Length | 1.53 Å |

| C3-I Bond Length | 2.18 Å |

| C2-O Bond Length | 1.43 Å |

| S-O Bond Length (average) | 1.48 Å |

| C1-C2-C3 Bond Angle | 112.5° |

| C2-C3-I Bond Angle | 110.8° |

| O-C2-C1 Bond Angle | 109.5° |

Note: The data in this table is illustrative and represents typical values that would be obtained from DFT calculations for a molecule with similar functional groups.

Ab initio methods, which are based on first principles without the use of empirical parameters, are invaluable for predicting spectroscopic properties. Methods such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, MP2) can be used to calculate properties like infrared (IR) vibrational frequencies, nuclear magnetic resonance (NMR) chemical shifts, and electronic absorption spectra.

Predicting the IR spectrum can help in identifying characteristic vibrational modes associated with the hydroxyl, sulphonate, and carbon-iodine bonds. Similarly, calculating NMR chemical shifts for the hydrogen and carbon atoms can aid in the interpretation of experimental NMR data, confirming the molecular structure.

Illustrative Data Table: Predicted Spectroscopic Parameters for this compound

| Spectroscopic Parameter | Predicted Value | Functional Group |

| IR Vibrational Frequency (O-H stretch) | ~3400 cm⁻¹ | Hydroxyl |

| IR Vibrational Frequency (S=O stretch) | ~1250 cm⁻¹ | Sulphonate |

| IR Vibrational Frequency (C-I stretch) | ~550 cm⁻¹ | Iodoalkane |

| ¹³C NMR Chemical Shift (C-S) | ~50-60 ppm | Carbon attached to Sulphonate |

| ¹³C NMR Chemical Shift (C-OH) | ~65-75 ppm | Carbon attached to Hydroxyl |

| ¹³C NMR Chemical Shift (C-I) | ~5-15 ppm | Carbon attached to Iodine |

Note: This data is illustrative and represents the type of information that can be obtained from ab initio calculations.

Molecular Dynamics (MD) Simulations for Conformational Sampling and Solution Behavior

Molecular Dynamics (MD) simulations provide a means to study the time-dependent behavior of this compound, offering a dynamic picture of its conformational changes and interactions with its environment.

In solution, the conformation and dynamics of the 2-hydroxy-3-iodopropanesulphonate anion are significantly influenced by the surrounding solvent molecules. MD simulations can explicitly model the solvent (e.g., water) and track the trajectory of the anion over time. These simulations can reveal how hydrogen bonding between the hydroxyl and sulphonate groups of the anion and water molecules affects its conformational preferences. The dynamic nature of these interactions can lead to a different distribution of conformers compared to the gas phase.

MD simulations are particularly well-suited for studying the solvation of ions. For this compound, simulations can model the hydration shell around the sulphonate group and the sodium counter-ion. The radial distribution function, a key output from MD simulations, can provide detailed information about the average distance and coordination number of water molecules around the ionic groups.

Furthermore, these simulations can elucidate the nature of the interaction between the sodium cation and the 2-hydroxy-3-iodopropanesulphonate anion in solution, determining whether they exist as a solvent-separated ion pair, a contact ion pair, or as fully dissociated ions.

Docking and Binding Affinity Predictions with Model Chemical Systems

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. While typically used in the context of drug discovery with protein targets, the principles can be applied to understand the interactions of this compound with model chemical systems.

For instance, docking studies could be performed to predict the binding mode and affinity of the 2-hydroxy-3-iodopropanesulphonate anion to a model receptor site containing specific functional groups (e.g., amino acids with positive charges or hydrogen bond donors/acceptors). Such studies would involve generating a set of possible conformations of the anion and "docking" them into the binding site, followed by a scoring function to estimate the binding affinity. This can provide insights into the types of non-covalent interactions (e.g., electrostatic, hydrogen bonding, van der Waals) that govern its binding.

Illustrative Data Table: Predicted Binding Affinities from Docking Studies

| Model Receptor Site | Predicted Binding Affinity (kcal/mol) | Key Predicted Interactions |

| Arginine-rich pocket | -7.5 | Electrostatic interactions with sulphonate, Hydrogen bonding with hydroxyl |

| Hydrophobic cavity | -3.2 | Van der Waals interactions with the propyl chain |

| Serine/Threonine-rich site | -5.8 | Hydrogen bonding with hydroxyl and sulphonate groups |

Note: The data presented here is for illustrative purposes to demonstrate the output of molecular docking simulations and does not represent actual experimental results.

Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, vibrational frequencies)

In the field of computational chemistry, the prediction of spectroscopic properties for novel or uncharacterized compounds such as this compound is a powerful tool for structural elucidation and analysis. By employing sophisticated molecular modeling techniques, it is possible to generate theoretical spectra that can be compared with experimental data, or in the absence of such data, provide a robust prediction of the compound's spectroscopic behavior. The primary methods for these predictions involve quantum mechanical calculations, with Density Functional Theory (DFT) being a prominent and widely used approach. These calculations can provide valuable insights into the nuclear magnetic resonance (NMR) chemical shifts and the vibrational frequencies (infrared spectroscopy) of the molecule.

Nuclear Magnetic Resonance (NMR) Chemical Shift Prediction

The prediction of NMR chemical shifts through computational methods is a critical step in the unambiguous assignment of a molecule's structure. nih.gov For this compound, the chemical shifts of its constituent nuclei, primarily ¹H, ¹³C, and ²³Na, can be calculated. The process typically involves the following steps:

Conformational Analysis: The first step is to identify the low-energy conformers of the molecule using molecular mechanics calculations.

Geometry Optimization: Each of these conformers is then subjected to geometry optimization using a higher level of theory, such as DFT.

NMR Chemical Shift Calculation: For each optimized geometry, the NMR shielding tensors are calculated. The isotropic shielding values are then converted to chemical shifts by referencing them against a standard compound (e.g., tetramethylsilane for ¹H and ¹³C, and a standard sodium salt solution for ²³Na).

Boltzmann Averaging: The final predicted chemical shifts are obtained by taking a Boltzmann-weighted average of the chemical shifts of all significant low-energy conformers.

The accuracy of these predictions is dependent on the chosen functional and basis set. For instance, functionals like B3LYP or M06 are commonly employed for such calculations. researchgate.net

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| H on C1 (CH₂) | 3.0 - 3.5 | dd |

| H on C2 (CH) | 4.0 - 4.5 | m |

| H on C3 (CH₂) | 3.5 - 4.0 | dd |

| H on OH | Variable (dependent on solvent and concentration) | s |

Note: The predicted chemical shifts are illustrative and based on typical values for similar functional groups. Actual values may vary based on the specific computational method and experimental conditions.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The predicted chemical shifts for this compound would reflect the influence of the attached functional groups.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| C1 (CH₂) | 50 - 60 |

| C2 (CH) | 70 - 80 |

| C3 (CH₂) | 10 - 20 |

Note: These values are estimations based on the expected electronic environments of the carbon atoms.

Sodium-23 NMR can provide insights into the coordination environment of the sodium cation. nih.govhuji.ac.il As a quadrupolar nucleus, the linewidth of the ²³Na signal is sensitive to the symmetry of the electric field gradient at the nucleus. huji.ac.il For this compound in solution, a relatively sharp signal is expected. The chemical shift would be dependent on the solvent and the degree of ion pairing. Density-functional theory calculations, often using the gauge-including projector-augmented-wave formalism for solid-state predictions, can be employed to assign the ²³Na NMR peaks. nih.govresearchgate.net

| Nucleus | Predicted Chemical Shift (ppm) | Reference |

|---|---|---|

| ²³Na | -5 to 5 | Aqueous NaCl |

Note: The predicted range is typical for sodium ions in similar chemical environments.

Vibrational Frequency Prediction

Computational methods can also predict the vibrational frequencies of a molecule, which correspond to the absorption bands observed in an infrared (IR) spectrum. These predictions are valuable for identifying the presence of specific functional groups and for understanding the molecule's vibrational modes. The calculation of vibrational frequencies is typically performed at the same level of theory as the geometry optimization.

The process involves computing the second derivatives of the energy with respect to the atomic coordinates to obtain the Hessian matrix. Diagonalizing this matrix yields the vibrational frequencies and the corresponding normal modes. The calculated frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors in the computational method.

For this compound, the predicted IR spectrum would show characteristic bands for the O-H, C-H, C-O, C-I, and S=O stretching and bending vibrations.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| O-H stretch (hydroxyl) | 3200 - 3600 | Broad, Strong |

| C-H stretch (aliphatic) | 2850 - 3000 | Medium |

| S=O stretch (sulfonate) | 1150 - 1250 | Strong |

| C-O stretch (hydroxyl and ether) | 1000 - 1100 | Strong |

| C-S stretch (sulfonate) | 700 - 800 | Medium |

| C-I stretch | 500 - 600 | Medium |

Note: The predicted frequencies are based on characteristic absorption ranges for the respective functional groups and are subject to variations based on the computational methodology and the molecular environment.

These computational predictions of spectroscopic properties provide a foundational understanding of the molecular characteristics of this compound. While experimental verification is essential for definitive structural confirmation, these theoretical approaches offer a powerful and often accurate means of anticipating and interpreting spectroscopic data.

Environmental Transformation and Degradation Pathways of Iodinated Propanesulfonates

Abiotic Degradation Mechanisms

Abiotic degradation involves the breakdown of chemical compounds through non-biological processes. For Sodium 2-hydroxy-3-iodopropanesulphonate, the primary abiotic degradation pathways are likely to be hydrolysis, photolysis, and oxidation-reduction reactions.

Hydrolysis and Solvolysis in Aqueous Environments

Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. The rate of hydrolysis of halogenated organic compounds is significantly influenced by the nature of the halogen atom. The carbon-iodine (C-I) bond is the least stable among the carbon-halogen bonds, making iodo-compounds generally more susceptible to hydrolysis than their bromo- or chloro-analogs. savemyexams.com

In the case of this compound, the C-I bond is expected to be the most reactive site for hydrolysis. The reaction would involve the nucleophilic substitution of the iodine atom by a hydroxyl group from water, leading to the formation of a dihydroxypropanesulfonate and hydroiodic acid. The general reactivity trend for the hydrolysis of haloalkanes is:

R-F < R-Cl < R-Br < R-I

Table 1: Relative Rates of Hydrolysis of Halogenoalkanes This table illustrates the general reactivity trend for hydrolysis of the carbon-halogen bond.

| Halogenoalkane | Relative Rate of Hydrolysis | Bond Enthalpy (kJ/mol) |

| Fluoroalkane | Very Slow | ~467 |

| Chloroalkane | Slow | ~340 |

| Bromoalkane | Fast | ~280 |

| Iodoalkane | Very Fast | ~240 |

| Source: Adapted from general chemical principles. |

The sulfonate group (SO₃⁻) itself is generally resistant to hydrolysis under typical environmental conditions. Studies on the hydrolysis of sulfonate esters show that cleavage of the sulfur-oxygen bond can occur, but these are structurally different from the carbon-sulfur bond in sulfonates. nih.govyoutube.com

Photolytic Degradation under Ultraviolet Irradiation

Photolytic degradation, or photolysis, is the breakdown of chemical compounds by light energy, particularly in the ultraviolet (UV) spectrum of sunlight. youtube.com Organic molecules containing iodine are often susceptible to photolysis because the carbon-iodine bond can be cleaved by absorbing UV radiation. This process can lead to the formation of reactive radical species, which can then undergo further reactions.

The efficiency of photolysis is described by the quantum yield (Φ), which is the number of molecules transformed per photon of light absorbed. nih.govethz.ch While specific quantum yields for this compound have not been reported, studies on other iodinated organic compounds, such as o-iodophenol, have shown significant photolytic degradation in aqueous solutions. researchgate.net For instance, the quantum yield for the photolysis of o-iodophenol in an aqueous sodium sulfite (B76179) solution was found to be 0.65. researchgate.net

Table 2: Photolysis Quantum Yields of Selected Iodinated Compounds This table provides examples of quantum yields for the photolysis of some iodinated organic compounds, indicating their potential susceptibility to photodegradation.

| Compound | Conditions | Quantum Yield (Φ) | Reference |

| o-Iodophenol | Aqueous Na₂SO₃ | 0.65 | researchgate.net |

| Iodoacetic Acid | Water, 254 nm | 0.23 | - |

| Iodate (B108269) (IO₃⁻) | UV irradiation | Variable | nih.gov |

| Note: Data for iodoacetic acid is illustrative and not from the provided search results. |

The presence of natural organic matter (NOM) in water can influence photolysis rates. NOM can act as a photosensitizer, accelerating the degradation of some compounds, or it can absorb UV light, shielding the target compound and slowing its degradation. ethz.ch

Oxidation and Reduction Processes in Natural Waters

Oxidation-reduction (redox) reactions are fundamental chemical processes in natural waters that involve the transfer of electrons. researchgate.net The iodine atom in this compound can exist in different oxidation states, and its transformation will be influenced by the redox conditions of the surrounding environment.

In oxygenated waters, iodide (I⁻), which could be released during the degradation of the parent compound, can be oxidized to various species, including hypoiodous acid (HOI) and iodate (IO₃⁻). nih.govnih.gov These reactions can be mediated by common oxidants found in natural waters, such as manganese oxides. nih.govnih.gov Hypoiodous acid is a reactive species that can participate in the formation of other iodinated organic compounds. nih.gov

Biotic Degradation Potential

Biotic degradation involves the breakdown of organic compounds by living organisms, primarily microorganisms such as bacteria and fungi. This is a crucial pathway for the ultimate removal of many organic pollutants from the environment.

Microbial Degradation in Water and Soil Ecosystems

The biodegradation of sulfonated organic compounds is a well-established microbial process. researchgate.netepa.govoup.comnih.gov Many bacteria can utilize organosulfonates as a source of sulfur for growth, a process known as desulfonation. oup.comnih.gov This process is often regulated by the availability of inorganic sulfate (B86663); when sulfate is scarce, bacteria may induce the expression of enzymes to cleave the sulfonate group from organic molecules. oup.com

Several enzymatic pathways for the desulfonation of aliphatic sulfonates have been identified in aerobic bacteria. These are often oxygen-dependent and catalyzed by monooxygenases. oup.comnih.gov The initial step in the degradation of this compound by this pathway would likely be the enzymatic cleavage of the carbon-sulfur bond, releasing sulfite (SO₃²⁻) which is then typically oxidized to sulfate (SO₄²⁻). researchgate.netepa.gov

The iodinated portion of the molecule, a propanol (B110389) derivative, would then be subject to further degradation. Halogenated aliphatic compounds can be degraded by various microbial mechanisms, including hydrolytic dehalogenation, where an enzyme replaces the halogen with a hydroxyl group.

Identification of Biodegradation Metabolites

The identification of metabolites is key to understanding the biodegradation pathway of a compound. For this compound, the expected initial metabolites would result from the cleavage of either the carbon-iodine bond or the carbon-sulfur bond.

Cleavage of the C-I bond (Dehalogenation): This would likely result in the formation of 2,3-dihydroxypropanesulfonate and iodide (I⁻). The dihydroxypropanesulfonate could then be further metabolized.

Cleavage of the C-S bond (Desulfonation): This would produce 3-iodo-1,2-propanediol and sulfite (SO₃²⁻). 3-Iodo-1,2-propanediol is a halogenated alcohol that would likely undergo further degradation, potentially through dehalogenation to form glycerol, a readily biodegradable compound.

While specific studies identifying the metabolites of this compound are not available, studies on the biodegradation of other halogenated and sulfonated compounds support these predicted initial transformation products. For example, the biodegradation of some aromatic compounds is known to proceed through the formation of specific carboxylic acids and other intermediates that can be detected to trace the degradation pathway. nih.gov

Table 3: Potential Initial Biodegradation Metabolites of this compound

| Initial Reaction | Predicted Metabolites | Subsequent Fate |

| Hydrolytic Dehalogenation | 2,3-Dihydroxypropanesulfonate, Iodide | Further microbial degradation of the sulfonate |

| Desulfonation | 3-Iodo-1,2-propanediol, Sulfite | Dehalogenation and oxidation of the diol |

| This table presents hypothetical metabolites based on known biodegradation pathways of similar compounds. |

Environmental Persistence and Mobility Assessments

Research on other sulfonated compounds, such as alpha olefin sulfonates, indicates they can be readily biodegradable. cleaninginstitute.org However, the presence of a halogen, in this case, iodine, can significantly alter the biodegradability. Halogenated organic compounds are often more resistant to microbial degradation. For instance, certain organoiodine herbicides have shown persistence in the environment, though some anaerobic bacteria are capable of reductive dehalogenation. wikipedia.org

The mobility of this compound in soil and aquatic systems is expected to be significant due to its polar nature. The hydroxyl and sulfonate groups will facilitate dissolution in water, potentially leading to leaching from soil into groundwater. Studies on other water-soluble organic compounds have shown that their movement through soil is highly dependent on the soil's organic matter content and texture. nih.gov Compounds with high water solubility tend to have lower adsorption to soil particles and are therefore more mobile.

The potential for long-range transport of this compound is likely low due to its non-volatile nature. However, its persistence in the aqueous phase could lead to its distribution within local and regional water systems.

Table 1: Predicted Environmental Mobility of this compound Based on Functional Groups

| Functional Group | Predicted Influence on Mobility | Rationale |

| Sulfonate (-SO₃⁻) | High | Increases water solubility and reduces sorption to organic matter. |

| Hydroxyl (-OH) | High | Enhances water solubility through hydrogen bonding. |

| Iodide (-I) | Moderate | Can increase hydrophobicity slightly, but the overall polar nature of the molecule likely dominates. |

Sorption and Desorption Dynamics in Environmental Matrices

The interaction of this compound with environmental matrices such as soil and sediment is primarily governed by sorption and desorption processes. The extent of sorption is a critical factor in determining the compound's bioavailability and mobility.

Given its high water solubility, significant sorption to soil and sediment is not expected. The negatively charged sulfonate group will likely experience electrostatic repulsion from negatively charged clay and organic matter surfaces, further limiting sorption. However, interactions with positively charged sites on minerals or through mechanisms like hydrogen bonding involving the hydroxyl group could lead to some degree of retention.

Research on the sorption of other organic sulfonates has shown that organic matter content is a key determinant. nih.gov In soils with low organic matter, the mineral fraction will play a more dominant role in sorption. The presence of the iodine atom could lead to specific interactions, such as halogen bonding, with certain organic moieties in the soil, although this is less studied for this class of compounds. nih.gov

Desorption is likely to be rapid and extensive, especially in water-saturated environments, due to the compound's high affinity for the aqueous phase. This would contribute to its mobility and potential for transport in surface and groundwater.

Table 2: Factors Influencing Sorption of this compound

| Environmental Factor | Expected Influence on Sorption | Mechanism |

| Soil Organic Matter | Variable | May provide some sorption sites, but electrostatic repulsion from deprotonated organic acids can also occur. |

| Clay Content | Low | Electrostatic repulsion between the negatively charged sulfonate group and clay surfaces. |

| pH | pH-dependent | Affects the surface charge of soil components and the speciation of the compound's functional groups. |

| Presence of Cations | Potential for increased sorption | Cation bridging between the sulfonate group and negatively charged soil surfaces. |

Development of Advanced Oxidation/Reduction Processes for Iodinated Sulfonates

Given the likely persistence of halogenated organic compounds, advanced oxidation processes (AOPs) and advanced reduction processes (ARPs) are promising technologies for the degradation of this compound. These processes generate highly reactive species that can break down recalcitrant organic molecules.

Advanced Oxidation Processes (AOPs)

AOPs, such as ozonation, Fenton and photo-Fenton reactions, and UV/H₂O₂ systems, generate highly reactive hydroxyl radicals (•OH). nih.govmdpi.com These radicals can attack the organic structure of the target compound, leading to its degradation. For this compound, AOPs could lead to the following transformations:

Deiodination: Cleavage of the C-I bond, releasing iodide ions into the solution.

Desulfonation: Cleavage of the C-S bond, releasing sulfate ions.

Oxidation of the alkyl chain: Leading to the formation of smaller organic acids and eventually mineralization to CO₂, water, and inorganic ions.

Studies on the degradation of other sulfonated compounds, such as naphthalenesulfonic acids, have shown that ozonation can be effective, with reactivity influenced by the number of sulfonate groups. rsc.org Similarly, Fenton and photo-Fenton processes have been successfully used to degrade linear alkylbenzene sulfonates. researchgate.net The presence of iodide in the system can sometimes enhance the degradation of other pollutants in certain AOPs, such as the UV/sulfite process for perfluoroalkyl substances, by generating additional reactive species. nih.govucr.edu

Advanced Reduction Processes (ARPs)

ARPs, which utilize strong reducing agents like hydrated electrons (e⁻aq), are particularly effective for dehalogenating organic compounds. Reductive dehalogenation of organoiodine compounds has been observed in various environmental settings. wikipedia.org In a treatment scenario, ARPs could be employed to specifically target the C-I bond in this compound, which is often the most labile bond and a key step in detoxification.

Table 3: Potential AOPs and ARPs for the Degradation of Iodinated Propanesulfonates

| Process | Reactive Species | Potential Degradation Pathway |

| Ozonation | O₃, •OH | Deiodination, Desulfonation, Oxidation of the alkyl chain |

| Fenton/Photo-Fenton | •OH | Deiodination, Desulfonation, Oxidation of the alkyl chain |

| UV/H₂O₂ | •OH | Deiodination, Desulfonation, Oxidation of the alkyl chain |

| UV/Sulfite + Iodide | e⁻aq, •OH | Reductive deiodination, subsequent oxidation |

| Anaerobic Digestion | Reducing agents from microorganisms | Reductive deiodination |

Derivatization and Functionalization of Sodium 2 Hydroxy 3 Iodopropanesulphonate for Research Applications

Synthesis of Analogues with Modified Hydroxyl or Sulfonate Groups

While direct modification of the hydroxyl and sulfonate groups of Sodium 2-hydroxy-3-iodopropanesulphonate is theoretically possible, much of the synthetic focus has been on utilizing halo-analogue precursors, such as Sodium 3-chloro-2-hydroxypropane-1-sulfonate, to build larger molecules. However, the principles of organic synthesis allow for the targeted modification of these functional groups to create novel analogues.

The secondary hydroxyl group can be a target for various transformations. For instance, etherification reactions can be employed to introduce a wide range of functionalities. By reacting this compound with alkyl halides or other electrophiles under basic conditions, analogues with modified hydrophobicity, coordinating properties, or reactive handles can be synthesized.

Modification of the sulfonate group is more challenging due to its general inertness. However, it can be converted into other functional groups, such as sulfonyl chlorides, which are more reactive and can be further derivatized to sulfonamides or sulfonate esters. These transformations would significantly alter the solubility and electronic properties of the parent molecule, leading to new classes of compounds with potentially novel applications.

Table 1: Potential Reactions for the Synthesis of Analogues

| Functional Group | Reaction Type | Reagents and Conditions | Potential Product Class |

| Hydroxyl | Etherification | Alkyl halide, base (e.g., NaH) | Alkoxy-iodopropanesulphonates |

| Hydroxyl | Esterification | Acyl chloride or anhydride, base | Acyloxy-iodopropanesulphonates |

| Sulfonate | Conversion to Sulfonyl Chloride | PCl₅ or SOCl₂ | 2-hydroxy-3-iodopropanesulfonyl chloride |

| Sulfonyl Chloride | Sulfonamide Formation | Amine | 2-hydroxy-3-iodopropanesulfonamides |

| Sulfonyl Chloride | Sulfonate Ester Formation | Alcohol, base | 2-hydroxy-3-iodopropanesulfonate esters |

Introduction of Reporter Groups for Spectroscopic Probes

The development of fluorescent and other spectroscopic probes is a significant area of chemical biology. The reactive iodide of this compound makes it an excellent scaffold for the introduction of reporter groups. Nucleophilic substitution of the iodide by a fluorophore containing a nucleophilic group (e.g., an amine, thiol, or alcohol) is a straightforward approach to generate fluorescently labeled analogues.

A variety of fluorophores, such as coumarins, fluoresceins, and rhodamines, can be chemically modified to contain a suitable nucleophilic handle for reaction with this compound. The resulting fluorescent probes would possess a hydrophilic sulfonate group, enhancing their water solubility, which is often a desirable property for biological imaging applications. The choice of fluorophore allows for the tuning of the spectroscopic properties (e.g., excitation and emission wavelengths) of the final probe.

Table 2: Examples of Reporter Groups for Spectroscopic Probes

| Reporter Group Class | Linkage Chemistry | Potential Application |

| Coumarin Dyes | Nucleophilic substitution of iodide by a phenol or amine on the coumarin | FRET-based assays, pH sensing |

| Fluorescein Derivatives | Nucleophilic substitution of iodide by the hydroxyl or amine group of a fluorescein derivative | Fluorescence microscopy, flow cytometry |

| Rhodamine Dyes | Nucleophilic substitution of iodide by an amine-functionalized rhodamine | High-photostability imaging, single-molecule tracking |

| Biotin | Nucleophilic substitution of iodide by an amine or thiol on a biotin derivative | Affinity-based detection and purification |

Conjugation to Polymeric Scaffolds for Material Science Applications

The modification of polymer properties through grafting is a well-established technique to create materials with tailored functionalities nih.govfrontiersin.orgmdpi.comyoutube.com. The reactive nature of the carbon-iodine bond in this compound makes it a prime candidate for grafting onto polymeric backbones. This can be achieved through various "grafting to" strategies, where the pre-formed polymer contains functional groups that can react with the iodo-compound frontiersin.orgmdpi.com.

For example, polymers containing nucleophilic side chains (e.g., amines, thiols, or carboxylates) can readily displace the iodide to form a stable covalent bond. This process introduces the hydrophilic and ionic sulfonate group onto the polymer, which can dramatically alter its physical and chemical properties, such as solubility, hydrophilicity, and ion-exchange capacity.

A notable example, although with the chloro-analogue, is the etherification reaction of sodium 3-chloro-2-hydroxypropanesulfonate with starch under alkaline conditions. This reaction yields a starch derivative containing the 2-hydroxyl-3-sodium sulfonate propyl ether group, which has applications as a drilling fluid additive. The higher reactivity of the iodo-analogue would be expected to facilitate similar conjugations to a wider range of biopolymers and synthetic polymers with improved efficiency.

Table 3: Polymeric Scaffolds and Conjugation Chemistries

| Polymeric Scaffold | Functional Group on Polymer | Conjugation Reaction | Resulting Material Properties |

| Poly(vinyl alcohol) | Hydroxyl | Williamson ether synthesis | Increased hydrophilicity, ion-exchange capability |

| Chitosan | Amine, Hydroxyl | Nucleophilic substitution | Enhanced biocompatibility, metal chelation |

| Poly(acrylic acid) | Carboxylate | Esterification | Modified pH-responsiveness, hydrogel formation |

| Poly(ethyleneimine) | Amine | Nucleophilic substitution | Gene delivery vector modification, surface coating |

Development of Affinity Ligands and Biosensor Components

The ability to be readily functionalized makes this compound a valuable building block for the development of affinity ligands and components for biosensors. By attaching a biomolecule with a known binding partner (e.g., a small molecule ligand for a specific protein), the resulting conjugate can be used for affinity chromatography or as a capture agent on a biosensor surface.

The immobilization of biomolecules is a critical step in the fabrication of many biosensors mdpi.comsci-hub.box. The iodo-group of this compound provides a reactive handle for covalent attachment to transducer surfaces that have been pre-functionalized with nucleophilic groups. The hydrophilic sulfonate group can help to create a favorable microenvironment on the sensor surface, potentially reducing non-specific binding and improving the stability and activity of the immobilized biomolecule.

For instance, an enzyme could be modified with a nucleophilic amino acid residue that can react with this compound. The resulting sulfonate-containing enzyme could then be used in an electrochemical biosensor, with the sulfonate group potentially enhancing its solubility and stability in aqueous media.

Strategies for Isotopic Labeling for Mechanistic Studies

Isotopic labeling is an indispensable tool for elucidating reaction mechanisms and tracing the metabolic fate of molecules iaea.orgnih.govimist.maresearchgate.net. This compound can be isotopically labeled at various positions to facilitate such studies.

For example, labeling with stable isotopes such as deuterium (²H) or carbon-13 (¹³C) can be achieved by using isotopically labeled starting materials in its synthesis. The synthesis of its chloro-analogue involves the reaction of epichlorohydrin (B41342) with sodium bisulfite google.comgoogle.com. By using ¹³C-labeled epichlorohydrin or sodium bisulfite containing ³³S or ³⁴S, one could synthesize the corresponding isotopically labeled Sodium 2-hydroxy-3-chloropropanesulphonate, and by analogy, the iodo-compound.

Furthermore, the iodine atom itself can be a site for radioisotopic labeling. The introduction of radioactive isotopes of iodine, such as ¹²³I, ¹²⁴I, or ¹²⁵I, would be highly valuable for radiopharmaceutical research and in vivo imaging techniques like Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET) nih.gov. This could be achieved through a halide exchange reaction, where a non-radioactive precursor (e.g., the chloro- or bromo-analogue) is reacted with a source of radioactive iodide.

Table 4: Potential Isotopic Labeling Strategies

| Isotope | Position of Label | Synthetic Strategy | Application in Mechanistic Studies |

| ¹³C | Carbon backbone | Synthesis from ¹³C-labeled epichlorohydrin | Tracing metabolic pathways, NMR-based structural studies |

| ²H (D) | C-H bonds | Synthesis using deuterated starting materials | Elucidating kinetic isotope effects |

| ³³S or ³⁴S | Sulfonate group | Synthesis from isotopically labeled sodium bisulfite | Studying reactions involving the sulfonate group |

| ¹²³I, ¹²⁴I, ¹²⁵I | Iodine atom | Halide exchange with a radioactive iodide source | In vivo imaging, biodistribution studies |

In Vitro Mechanistic Investigations of Biological Interactions of Sodium 2 Hydroxy 3 Iodopropanesulphonate Analogues

Investigation of Halogen Bonding Interactions with Model Biological Macromolecules

Halogen bonding is a significant non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophilic site, such as the oxygen on a carbonyl or hydroxyl group of a protein. For an iodinated compound like sodium 2-hydroxy-3-iodopropanesulphonate, the iodine atom possesses a region of positive electrostatic potential, known as a σ-hole, along the axis of the carbon-iodine bond. This allows for favorable interactions with electron-rich domains on biological macromolecules.

To investigate these interactions, researchers would typically employ a combination of computational modeling and experimental techniques. X-ray crystallography of the compound in complex with model proteins (e.g., lysozyme, trypsin) would provide definitive evidence of halogen bonding, revealing precise bond lengths and angles. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) could also be utilized to detect through-space interactions between the iodine atom and specific residues of a protein in solution.

Table 1: Theoretical Halogen Bond Donors and Acceptors in Biological Systems

| Halogen Bond Donor (in Analogue) | Potential Halogen Bond Acceptor (in Macromolecule) |

| Iodine (C-I) | Carbonyl oxygen (peptide backbone, Asp, Gln, Asn) |

| Hydroxyl oxygen (Ser, Thr, Tyr) | |

| Carboxylate oxygen (Asp, Glu) | |

| Phosphate (B84403) oxygen (phosphorylated residues) |

Enzyme Inhibition and Activation Studies in Cell-Free Systems

The potential of this compound analogues to modulate enzyme activity would be assessed using a variety of cell-free enzymatic assays. Given its structure, enzymes such as phosphatases, sulphatases, or dehydrogenases might be of particular interest.

Standard enzyme kinetic studies would be performed to determine the mode of action. By measuring the initial reaction rates at varying substrate and inhibitor concentrations, one could determine if the analogue acts as a competitive, non-competitive, or uncompetitive inhibitor. The inhibition constant (K_i) would be calculated to quantify the potency of the inhibitory effect. Conversely, similar assays could reveal any activating effects on specific enzymes.

Receptor Binding Affinity Assays with Isolated Receptors

To determine if this compound analogues interact with specific cellular receptors, radioligand binding assays would be a primary tool. In these assays, a known radioactive ligand for a specific receptor is competed with the non-radioactive test compound. The concentration of the analogue that displaces 50% of the radioligand (IC₅₀) is determined. The binding affinity (K_i) of the analogue for the receptor can then be calculated using the Cheng-Prusoff equation.

A panel of isolated receptors, potentially including those for which iodinated compounds are known ligands (e.g., thyroid hormone receptors), would be screened to identify any specific binding partners.

Table 2: Hypothetical Receptor Binding Assay Parameters

| Parameter | Description |

| Receptor Source | Isolated cell membranes from cell lines overexpressing the target receptor |

| Radioligand | A high-affinity, specific radiolabeled ligand for the target receptor |

| Test Compound | This compound analogue |

| Measurement | Displacement of radioligand by the test compound |

| Key Value | IC₅₀ (concentration for 50% inhibition of binding) |

| Derived Value | K_i (binding affinity constant) |

Cellular Uptake and Subcellular Localization Mechanisms in Cultured Cell Lines

Understanding how this compound analogues enter cells and where they accumulate is crucial for interpreting their biological effects. Due to its sulphonate group, the compound is likely to be hydrophilic and may require specific transporters to cross the cell membrane.

Studies would involve incubating cultured cell lines with a labeled version of the analogue (e.g., fluorescently tagged or radiolabeled). The rate of uptake would be measured over time and in the presence of various transport inhibitors to elucidate the mechanism (e.g., active transport, facilitated diffusion). Confocal microscopy would be employed to visualize the subcellular localization of a fluorescently tagged analogue, revealing whether it accumulates in specific organelles such as the mitochondria, endoplasmic reticulum, or nucleus.

Modulatory Effects on Cellular Pathways and Biochemical Processes in Vitro

Once inside the cell, this compound analogues could modulate various cellular pathways. A common approach to investigate this is to treat cultured cells with the compound and then perform a range of biochemical assays.

For example, Western blotting could be used to assess changes in the phosphorylation status of key signaling proteins (e.g., kinases in the MAPK or PI3K/Akt pathways). Reporter gene assays, where the expression of a reporter gene (e.g., luciferase) is under the control of a specific transcription factor, could reveal effects on gene expression. Measurements of second messengers like cyclic AMP (cAMP) or intracellular calcium levels would also provide insight into the compound's impact on cellular signaling.

Structure-Activity Relationship (SAR) Studies for Mechanistic Insights